molecular formula C18H20ClN3O4S B2803608 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone CAS No. 1219905-87-9

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2803608
CAS RN: 1219905-87-9
M. Wt: 409.89
InChI Key: BEMTUHOXJBNTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20ClN3O4S and its molecular weight is 409.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Properties

  • Synthesis of derivatives of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone has demonstrated significant anticancer and antituberculosis activities. Some synthesized compounds showed in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis effects (Mallikarjuna et al., 2014).

Herbicidal and Insecticidal Activities

  • Derivatives containing arylthio/sulfinyl/sulfonyl groups have shown favorable herbicidal and insecticidal activities, highlighting the compound's potential in agricultural applications (Wang et al., 2015).

Antimicrobial Properties

  • Various derivatives of this compound have been studied for their antimicrobial properties. Some have exhibited moderate to good antimicrobial activity against bacterial and fungal strains (Patel et al., 2011).

Anticancer and Antimicrobial Agents

  • Synthesis of novel biologically potent heterocyclic compounds, incorporating this molecule, has shown significant anticancer activity against a range of cancer cell lines, as well as in vitro antibacterial and antifungal activities (Katariya et al., 2021).

Apoptosis Inducing Ability and Tubulin Polymerization Inhibition

  • Some substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, which include the core structure of the compound , have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization (Manasa et al., 2020).

Anticonvulsant Activity and Toxicity

  • The compound has also been investigated for its anticonvulsant activity, providing insights into its potential applications in the treatment of neurological disorders (Jackson et al., 2012).

Antiviral Activity

  • Some derivatives, specifically those involving 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, have shown antiviral activity against tobacco mosaic virus (Chen et al., 2010).

Molecular Docking and Structural Studies

  • Molecular docking studies and structural analyses of related derivatives have been conducted to understand their interactions with biological targets, such as the cyclooxygenase-2 enzyme, which could have implications for drug design (Al-Hourani et al., 2015).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-cyclopropylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-12-16(17(20-26-12)14-4-2-3-5-15(14)19)18(23)21-8-10-22(11-9-21)27(24,25)13-6-7-13/h2-5,13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMTUHOXJBNTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.